molecular formula C11H12N2O B1271791 2-cyano-N-(4-ethylphenyl)acetamide CAS No. 340304-99-6

2-cyano-N-(4-ethylphenyl)acetamide

Cat. No. B1271791
M. Wt: 188.23 g/mol
InChI Key: OFPCNHCWVLPAEL-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-ethylphenyl)acetamide is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a cyano group and an acetamide moiety attached to an ethyl-substituted phenyl ring. This compound is not directly mentioned in the provided abstracts, but its derivatives and related compounds are extensively studied for their potential applications in medicinal chemistry and material science.

Synthesis Analysis

The synthesis of related 2-cyanoacetamide derivatives involves the reaction of substituted amines with ethyl cyanoacetate or similar cyano-containing reagents. For instance, the reaction of 5-pentadecyl-1,3,4-thiadiazol-2-amine with ethyl cyanoacetate yields a 2-cyanoacetamide derivative, which is then used to synthesize various heterocyclic derivatives . Similarly, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene reacts with ethyl cyanoacetate to produce another derivative, which serves as a precursor for different heterocyclic compounds . These synthetic pathways often involve one-pot reactions under mild conditions, highlighting the efficiency and versatility of 2-cyanoacetamide derivatives in heterocyclic synthesis .

Molecular Structure Analysis

The molecular structure of 2-cyanoacetamide derivatives is characterized by the presence of a cyano group and an acetamide moiety, which are reactive sites for further chemical transformations. The derivatives synthesized from these compounds exhibit a variety of heterocyclic rings, such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin . The molecular structure of these compounds is confirmed using techniques such as elemental analysis, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) .

Chemical Reactions Analysis

2-Cyanoacetamide derivatives undergo a range of chemical reactions to form polyfunctionally substituted heterocyclic compounds. The reactivity of the cyanoacetamido moiety in key precursors allows for regioselective attacks and cyclization with various chemical reagents . The diversity of the synthesized products is attributed to the competition of reaction pathways, including dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions . Additionally, the Lossen rearrangement mediated by ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate is used for the synthesis of hydroxamic acids and ureas from carboxylic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-cyanoacetamide derivatives are influenced by the substituents on the phenyl ring and the type of heterocyclic rings formed. These properties are crucial for their application in the synthesis of biologically active compounds and surface-active agents. For example, some derivatives exhibit antimicrobial and surface activities, which are evaluated to determine their potential as nonionic surface active agents . The antitumor activities of these compounds are also studied, with several showing high inhibitory effects on various human cancer cell lines .

Scientific Research Applications

Heterocyclic Synthesis 2-Cyano-N-(4-ethylphenyl)acetamide is a versatile building block in the synthesis of polyfunctionalized heterocyclic compounds. Its reactivity is explored in the synthesis of various heterocyclic structures, highlighting its importance in the development of novel compounds with potential biological activities (Gouda, 2014).

Synthesis of Biological Molecules The compound has been used in the synthesis of novel classes of molecules like 2(1H)-pyridone derivatives. These derivatives exhibit promising results in anti-inflammatory, ulcerogenic, and antipyretic activities, indicating its potential in medicinal chemistry and drug development (Fayed et al., 2021).

Role in Antitumor Activity It serves as a precursor in synthesizing various heterocyclic derivatives with significant antitumor activities. Studies have shown that compounds derived from 2-cyano-N-(4-ethylphenyl)acetamide are effective against several human cancer cell lines, demonstrating its potential in cancer research and therapy (Shams et al., 2010).

Chemoselective Acetylation in Drug Synthesis It plays a critical role in chemoselective acetylation processes, which are essential in synthesizing intermediates for natural antimalarial drugs. Its involvement in various acylation reactions underlines its utility in pharmaceutical synthesis (Magadum & Yadav, 2018).

Synthesis of Pyridine Derivatives The compound is used in the synthesis of pyridine, pyridazine, and other heterocyclic derivatives, which have significant applications in various fields of chemistry and biology (Rady & Barsy, 2006).

Development of Advanced Materials Its derivatives are being explored in the development of molecular imprinted polymers, showcasing its utility in material science for creating advanced materials with specific binding sites for target molecules (Fahim & Abu-El Magd, 2021).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS07 classification . The hazard statements include H302, and the precautionary statements are P301 + P312 + P330 .

properties

IUPAC Name

2-cyano-N-(4-ethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-9-3-5-10(6-4-9)13-11(14)7-8-12/h3-6H,2,7H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPCNHCWVLPAEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368314
Record name 2-cyano-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(4-ethylphenyl)acetamide

CAS RN

340304-99-6
Record name 2-cyano-N-(4-ethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org

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